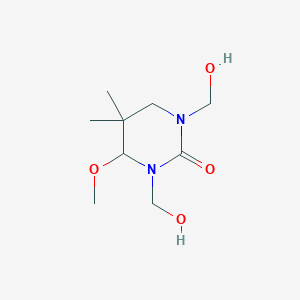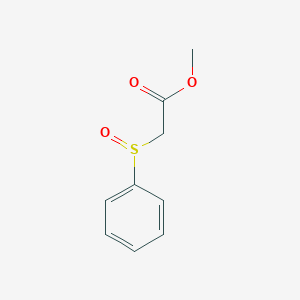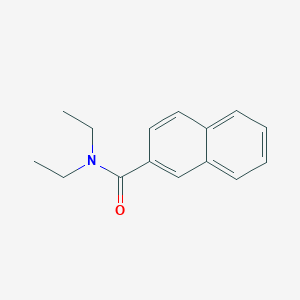
N,N-Diethyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-naphthamide (DEN) is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research and has several applications in biochemistry and physiology.
Wirkmechanismus
N,N-Diethyl-2-naphthamide acts as a reducing agent and reacts with free radicals to form stable adducts. The reaction between N,N-Diethyl-2-naphthamide and free radicals results in the formation of a yellow-colored product, which can be detected using spectrophotometry. The reaction between N,N-Diethyl-2-naphthamide and free radicals is highly specific, and the product formed is stable, making it an ideal reagent for the detection of free radicals.
Biochemische Und Physiologische Effekte
N,N-Diethyl-2-naphthamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N,N-Diethyl-2-naphthamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N,N-Diethyl-2-naphthamide has been reported to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-Diethyl-2-naphthamide in lab experiments is its high specificity for free radicals. It is also easy to use and can be detected using simple spectrophotometric methods. However, N,N-Diethyl-2-naphthamide has some limitations, including its potential toxicity and the need for careful handling. It is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-2-naphthamide. One area of research is the development of new methods for the detection of free radicals using N,N-Diethyl-2-naphthamide. Another area of research is the investigation of the role of N,N-Diethyl-2-naphthamide in the prevention and treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of N,N-Diethyl-2-naphthamide in lab experiments and to investigate its potential toxicity.
Synthesemethoden
N,N-Diethyl-2-naphthamide is synthesized by reacting 2-naphthoic acid with diethylamine in the presence of a catalyst. The reaction produces N,N-Diethyl-2-naphthamide as a yellow solid with a melting point of 39-40°C. The purity of N,N-Diethyl-2-naphthamide can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-naphthamide is widely used in scientific research as a reagent for the detection and quantification of free radicals. It is also used as a fluorescent probe for the detection of lipid peroxidation and oxidative stress. N,N-Diethyl-2-naphthamide has been used in several studies to investigate the role of oxidative stress in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
13577-84-9 |
|---|---|
Produktname |
N,N-Diethyl-2-naphthamide |
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
N,N-diethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
SVEQWSXJWCORQQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
Synonyme |
N,N-Diethyl-2-naphthamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



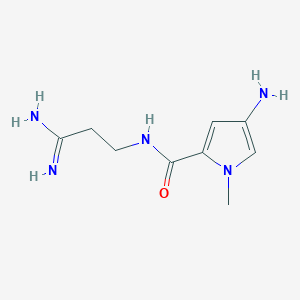
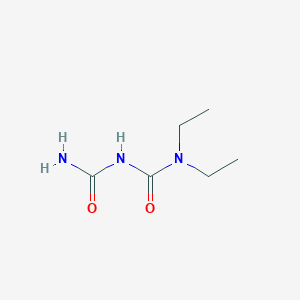
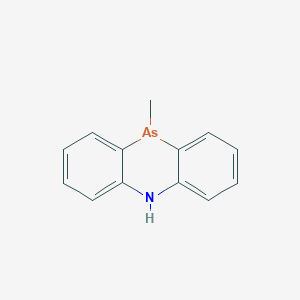
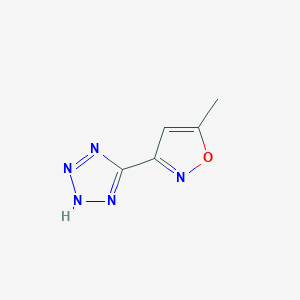
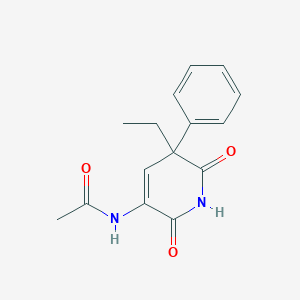
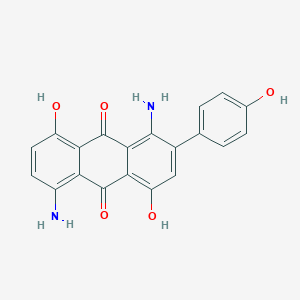
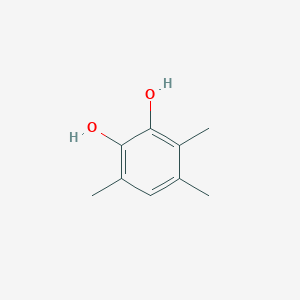

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
